molecular formula C18H22N4O3S B2757991 (Z)-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-4-methylbenzenesulfonamide CAS No. 364361-70-6

(Z)-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-4-methylbenzenesulfonamide

Cat. No. B2757991
CAS RN: 364361-70-6
M. Wt: 374.46
InChI Key: XJBNVSLXTHVTEI-UNOMPAQXSA-N
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Description

The compound is a derivative of the class of compounds known as benzylidenehydrazines . These are organic compounds containing a hydrazine group substituted by a benzylidene group .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed with the help of solid-state characterization through NMR (1H and 13C), FTIR, and elemental analysis . Molecular docking was also implemented to explain putative bonding interaction between the active site of an enzyme and potent inhibitors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . Multi-component reactions (MCRs), in which multiple reactions are combined into one synthetic operation, have been used extensively to form carbon-carbon bonds in synthetic chemistry .

Scientific Research Applications

Crystal Structure and Molecular Conformation

  • Research Focus : Examination of crystal structures and molecular conformations of derivatives including (Z)-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-4-methylbenzenesulfonamide.
  • Findings : The crystal structures of various derivatives, including the mentioned compound, show similar conformations and hydrogen-bonding patterns. The central part of these molecules is almost linear, displaying consistent torsion angles. Notably, each structure forms sulfonamide and hydrazone dimers with an R22(8) ring motif. Hirshfeld surface analyses indicated significant H...H contacts and presence of O...H interactions (Purandara, Foro, & Thimme Gowda, 2018).

Knoevenagel Reaction Application

  • Research Focus : Utilization in the Knoevenagel Reaction for cyana-containing active methylene compounds.
  • Findings : Demonstrated the use of N-Benzylidenebenzenesulfonamide derivatives, including the specific compound, as a beneficial benzaldehyde equivalent in the Knoevenagel Reaction. This showcases the compound's utility in synthetic organic chemistry (Zajac, Walters, Buzby, Gagnon, & Labroli, 2006).

Photosensitizer in Photodynamic Therapy

  • Research Focus : Investigation into the use of benzenesulfonamide derivative groups in photodynamic therapy for cancer treatment.
  • Findings : A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including this compound, revealed its potential as a Type II photosensitizer. This is particularly significant for treating cancer using photodynamic therapy due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Molecular Docking Study

  • Research Focus : Synthesis of Schiff bases from sulfamethoxazole and their effects on enzyme activities.
  • Findings : The study synthesized Schiff bases related to the compound and evaluated their effects on various enzyme activities. It was found that these compounds act as inhibitors for several enzymes, and molecular docking studies were performed to understand their binding interactions (Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019).

Synthesis and Antifungal Activity

  • Research Focus : Synthesis of novel compounds including toluenesulfonamide derivatives for antifungal applications.
  • Findings : The research focused on the synthesis of N-{(E)-(dimethylamino)methylidenearbamothioyl}-4-toluenesulfonamide derivatives and tested them for antifungal activity. The synthesized compounds showed promising results, suggesting their potential use in treating fungal infections (Khodairy, Ali, & El-wassimy, 2016).

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of ecto-5’-nucleotidase, a membrane-bound enzyme which regulates extracellular purinergic signaling . Their upregulation results in various disease conditions, for example, inflammation, hypoxia, and cancer .

properties

IUPAC Name

N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-2-[(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-14-4-10-17(11-5-14)26(24,25)20-13-18(23)21-19-12-15-6-8-16(9-7-15)22(2)3/h4-12,20H,13H2,1-3H3,(H,21,23)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBNVSLXTHVTEI-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N/N=C\C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-4-methylbenzenesulfonamide

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